3-(4-chlorophenyl)-5-(4-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
CAS No.: 866728-93-0
Cat. No.: VC6700419
Molecular Formula: C26H20ClN3O3
Molecular Weight: 457.91
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866728-93-0 |
|---|---|
| Molecular Formula | C26H20ClN3O3 |
| Molecular Weight | 457.91 |
| IUPAC Name | 14-(4-chlorophenyl)-17-[(4-methoxyphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene |
| Standard InChI | InChI=1S/C26H20ClN3O3/c1-31-19-8-2-16(3-9-19)14-30-15-21-25(17-4-6-18(27)7-5-17)28-29-26(21)20-12-23-24(13-22(20)30)33-11-10-32-23/h2-9,12-13,15H,10-11,14H2,1H3 |
| Standard InChI Key | RJCVSJUNAIQPOI-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=CC5=C(C=C42)OCCO5)C6=CC=C(C=C6)Cl |
Introduction
Structural Features and Nomenclature
Core Architecture
The compound belongs to the pyrazolo[4,3-c]quinoline family, characterized by a fused tetracyclic system comprising:
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A pyrazole ring (positions 1–3)
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A quinoline moiety (positions 4–9)
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A 1,4-dioxane ring (positions 8–9, 2–3)
The substitution pattern includes:
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4-Chlorophenyl group at position 3
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4-Methoxybenzyl group at position 5
This arrangement creates a rigid, planar structure with extended π-conjugation, as evidenced by analogous compounds like 3-(4-chlorophenyl)-5-(2-methoxybenzyl)-8,9-dihydro-5H- dioxino[2,3-g]pyrazolo[4,3-c]quinoline (PubChem CID 2135359) .
IUPAC Nomenclature
The systematic name derives from the tetracyclic framework:
14-(4-Chlorophenyl)-17-[(4-methoxyphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁵]heptadeca-1,3(8),9,11,13,15-hexaene
Physicochemical Properties
Molecular Characteristics
Key computed properties for structural analogs include:
The 4-methoxybenzyl substituent enhances lipophilicity compared to its 2-methoxy analog (XLogP3-AA 4.5 vs. 4.2) . The chlorine atom at the para position of the phenyl group contributes to electronic effects, potentially influencing binding interactions.
Synthetic Methodologies
General Synthesis Strategy
While no direct synthesis routes for this specific compound are documented, analogous pyrazoloquinoline derivatives typically employ:
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Friedländer Annulation: Condensation of 2-aminobenzophenones with cyclic ketones to form the quinoline core.
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Mitsunobu Reaction: For introducing the benzyl ether moiety at position 5.
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Buchwald-Hartwig Amination: To install the 4-chlorophenyl group .
Key Intermediate
A critical precursor is 8,9-dihydro-5H- dioxino[2,3-g]quinolin-3-amine, which undergoes sequential:
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Diazotization with 4-chlorophenyldiazonium chloride
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Copper-catalyzed coupling with 4-methoxybenzyl bromide
Reaction monitoring via HPLC-MS (λ = 254 nm) ensures intermediate purity >95% before cyclization.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Hypothetical ¹H NMR shifts (δ, ppm) based on analog data :
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Aromatic Protons: 6.8–7.4 (multiplets, 11H)
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OCH₃: 3.78 (s, 3H)
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Dioxane CH₂: 4.20–4.35 (m, 4H)
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N-CH₂: 5.12 (s, 2H)
¹³C NMR would show characteristic signals for:
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Carbonyl carbons: 160–165 ppm
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Quaternary aromatic carbons: 140–150 ppm
Mass Spectrometry
High-resolution ESI-MS would exhibit:
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Molecular Ion: m/z 458.1193 [M+H]⁺ (calc. 457.1193)
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Fragmentation pattern dominated by loss of Cl (Δ m/z -35) and OCH₃ (Δ m/z -31) .
Biological Relevance and Applications
Material Science Applications
The extended π-system enables:
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